PROTAC EED degrader-2
Overview
Description
AZ14117230 is a synthetic organic compound classified as a proteolysis-targeting chimera (PROTAC) molecule. It targets the embryonic ectoderm development protein for degradation by promoting ternary complex formation with the von Hippel-Lindau E3 ubiquitin ligase . This compound is part of a class of molecules designed to selectively degrade specific proteins within cells, making it a valuable tool in biological research and potential therapeutic applications.
Preparation Methods
The synthesis of AZ14117230 involves multiple steps, including the formation of various intermediates. The synthetic route typically includes the following steps:
Formation of the benzofuran intermediate: This involves the reaction of a fluorinated benzofuran derivative with an appropriate amine.
Formation of the triazolopyrimidine intermediate: This step involves the reaction of a triazolopyrimidine derivative with the previously formed benzofuran intermediate.
Coupling with the pyrrolidine derivative: The final step involves coupling the triazolopyrimidine intermediate with a pyrrolidine derivative to form the final product.
Industrial production methods for AZ14117230 would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
AZ14117230 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AZ14117230 may result in the formation of a ketone or aldehyde derivative, while reduction may result in the formation of an alcohol derivative .
Scientific Research Applications
AZ14117230 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the degradation of specific proteins within cells.
Biology: It is used to investigate the role of the embryonic ectoderm development protein in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of diseases associated with aberrant protein expression, such as cancer.
Industry: It may be used in the development of new drugs and therapeutic agents
Mechanism of Action
AZ14117230 exerts its effects by promoting the degradation of the embryonic ectoderm development protein. This is achieved through the formation of a ternary complex with the von Hippel-Lindau E3 ubiquitin ligase, which tags the target protein for degradation by the proteasome. The degradation of the embryonic ectoderm development protein leads to the disruption of the polycomb repressive complex 2, which is involved in the regulation of gene expression through the methylation of histone H3 at lysine 27 .
Comparison with Similar Compounds
AZ14117230 is similar to other proteolysis-targeting chimera molecules, such as AZ14118579. Both compounds target the embryonic ectoderm development protein for degradation and have similar mechanisms of action. AZ14117230 is unique in its high selectivity for the embryonic ectoderm development protein and its associated proteins, such as enhancer of zeste homolog 2 and suppressor of zeste 12 .
Similar compounds include:
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[5-[3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoylamino]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H58FN11O6S/c1-29-35(38-25-55-49(62-27-57-60-46(38)62)54-24-37-36-19-21-68-41(36)17-16-39(37)51)15-13-33(58-29)14-18-42(64)52-20-7-6-8-43(65)59-45(50(3,4)5)48(67)61-26-34(63)22-40(61)47(66)53-23-31-9-11-32(12-10-31)44-30(2)56-28-69-44/h9-13,15-17,25,27-28,34,40,45,63H,6-8,14,18-24,26H2,1-5H3,(H,52,64)(H,53,66)(H,54,55)(H,59,65)/t34-,40+,45-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSOTYMFUWTIIR-HUSBZTEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CCC(=O)NCCCCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C)C5=CN=C(N6C5=NN=C6)NCC7=C(C=CC8=C7CCO8)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=N1)CCC(=O)NCCCCC(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C)C5=CN=C(N6C5=NN=C6)NCC7=C(C=CC8=C7CCO8)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H58FN11O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
960.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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